2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c20-12-16-19(22-11-10-21-16)26-15-8-6-14(7-9-15)23-18(25)17(24)13-4-2-1-3-5-13/h1-5,10-11,14-15,17,24H,6-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTSLKYACBSQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with appropriate reagents to introduce the cyanopyrazinyl group.
Introduction of the phenyl ring: This step involves the reaction of the intermediate with phenylmagnesium bromide or similar reagents.
Formation of the acetamide linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxyl compound
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and phenyl groups may interact with enzymes or receptors, modulating their activity. The cyanopyrazinyl moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
- In contrast, ISRIB-A13’s 4-cyanophenoxy lacks halogen-induced lipophilicity. Hydrogen-Bonding Capacity: The target’s α-hydroxy group distinguishes it from chloro- or methyl-substituted analogues (e.g., ), which may reduce polarity and aqueous solubility . Heterocyclic Diversity: BK76135’s pyrrole ring (vs. pyrazine in the target) could alter π-π stacking in biological targets .
Synthetic Accessibility :
- ISRIB-A14 achieves an 86% yield via carbodiimide-mediated coupling, suggesting efficient synthesis despite multiple substituents .
- The multicomponent reaction for N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (81% yield) highlights alternative synthetic routes for structurally complex analogues .
Pharmacological Implications
- eIF2B Modulation: ISRIB analogues (A13–A15) antagonize eIF2B, with activity influenced by chloro/cyano substituents . The target compound’s cyano group may similarly enhance target engagement.
Biological Activity
2-Hydroxy-2-phenyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C19H20N4O3, with a molecular weight of 352.394 g/mol. The compound features a hydroxyl group, a phenyl ring, and a cyanopyrazinyl moiety that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Similar compounds have been shown to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating potential anti-inflammatory properties .
- Anticancer Potential : Derivatives of similar structures have demonstrated anticancer effects by inducing apoptosis in various cancer cell lines through intrinsic and extrinsic pathways .
- Cytotoxicity : The compound's structure suggests it may interact with cellular pathways leading to cell death in tumor cells while exhibiting lower toxicity towards normal cells .
Biological Activity Data
The following table summarizes findings related to the biological activity of this compound and its analogs.
Case Studies
Several studies have investigated compounds related to this compound:
- Anti-Arthritic Effects : In an animal model of adjuvant-induced arthritis, administration of N-(2-hydroxy phenyl) acetamide resulted in significant reductions in paw edema and body weight loss compared to control groups. This suggests a strong anti-inflammatory effect that may be relevant for treating arthritis .
- Apoptosis Induction : Research on thiazolidine derivatives has shown that compounds with similar structural motifs can effectively induce apoptosis in cancer cell lines like A549 and MCF-7, indicating potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, describes a method using alkaline conditions for substitution (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol) and iron powder reduction under acidic conditions . Key factors include:
- Catalyst selection : Acidic/basic catalysts affect regioselectivity.
- Temperature control : Mild conditions (~100°C) prevent decomposition of sensitive intermediates .
- Purification : Recrystallization with methanol improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- XRD : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and hydrogen-bonding networks (e.g., C8H8N2O4 with monoclinic C2/c space group, a = 9.66 Å, b = 18.55 Å) .
- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ at m/z 438.2) .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodological Answer :
- Storage : Store at –20°C under inert gas to prevent hydrolysis of the cyanopyrazine moiety .
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (GHS hazard statements: H315, H319) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for optimizing enantioselectivity in the cyclohexyloxy intermediate?
- Methodological Answer :
- Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to map transition states and identify steric effects from the (1r,4r)-cyclohexyl group .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in kinase inhibition assays)?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity .
- Structural analogs : Compare with derivatives (e.g., 2-methylphenyl vs. 4-methylphenyl acetamide) to identify SAR trends .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) to identify outliers .
Q. How can reactor design and process engineering improve scalability of the condensation step?
- Methodological Answer :
- Continuous Flow Systems : Reduce reaction time from 24h (batch) to 2h via precise temperature control and reduced mass transfer limitations .
- Membrane Separation : Isolate intermediates using nanofiltration (MWCO 300 Da) to minimize side-product formation .
- DoE Optimization : Apply factorial design to variables like stirring rate (500–1000 rpm) and reagent stoichiometry (1:1.2–1:1.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
